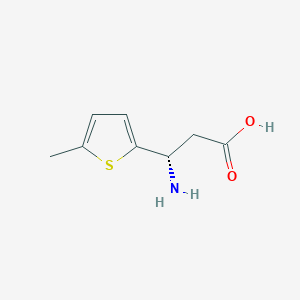

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid

Description

(3S)-3-Amino-3-(5-methylthiophen-2-yl)propanoic acid is a chiral non-proteinogenic amino acid featuring a thiophene ring substituted with a methyl group at the 5th position. The compound’s stereochemistry at the 3rd carbon (S-configuration) and the heteroaromatic thiophene moiety distinguish it from canonical amino acids. Such structural attributes influence its physicochemical properties, such as lipophilicity, solubility, and electronic characteristics, making it relevant in medicinal chemistry and drug design.

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

RQUGFBQKYPDSSM-LURJTMIESA-N |

Isomeric SMILES |

CC1=CC=C(S1)[C@H](CC(=O)O)N |

Canonical SMILES |

CC1=CC=C(S1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing aminothiophene derivatives.

Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, which is crucial for drug development.

- Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially acting as a modulator of synaptic transmission. This could have implications for treating neurological disorders .

Biochemical Studies

The compound's ability to mimic natural amino acids makes it useful in biochemical assays aimed at understanding enzyme activities and receptor interactions.

- Enzyme Interaction : Research has shown that derivatives of thiophenes can affect enzyme kinetics, suggesting that (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid could be evaluated for its effects on specific enzymes involved in metabolic pathways .

Agricultural Chemistry

The unique properties of this compound may extend to agricultural applications, particularly in the development of agrochemicals that target specific plant metabolic pathways.

- Pesticide Development : The thiophene moiety is known for its biological activity, which could be harnessed to create novel pesticides that are more effective against certain pests while being less harmful to beneficial organisms.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar thiophene derivatives. Researchers found that compounds with structural similarities to (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid exhibited significant neuroprotective properties in vitro, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Enzyme Inhibition

In a biochemical assay, a derivative of (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition, highlighting its potential as a lead compound for drug development targeting metabolic disorders .

Data Tables

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Amino Acids

- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (CAS 3685-51-6) Structure: Thiophene ring at position 3 (vs. 5-methylthiophen-2-yl in the target compound). Molecular Formula: C₇H₉NO₂S (vs. C₈H₁₁NO₂S for the target compound). Key Differences:

- The absence of a methyl group reduces lipophilicity (logP ~0.5 vs. ~1.2 estimated for the target compound).

- Substitution at thiophen-3-yl may alter binding interactions in biological systems compared to 2-yl derivatives. Synthesis: Prepared via reductive amination or coupling reactions, similar to methods in for thiazole-containing amino acids .

Furan-Based Analog

- (3S)-3-Amino-3-(furan-2-yl)propanoic acid Structure: Furan ring replaces thiophene, with oxygen instead of sulfur. Molecular Formula: C₇H₉NO₃ (vs. C₈H₁₁NO₂S). Key Differences:

- Furan’s lower aromaticity and electronegative oxygen reduce polar surface area (PSA ~85 Ų vs. ~95 Ų for thiophene derivatives).

Fluorophenyl Derivatives

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4) Structure: Fluorinated phenyl ring and additional hydroxyl group. Molecular Formula: C₉H₁₀FNO₃ (vs. C₈H₁₁NO₂S). Key Differences:

- Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility.

- Hydroxyl group increases PSA (~110 Ų) and hydrogen-bonding capacity, contrasting with the hydrophobic methylthiophene group .

Indole and Heterocyclic Derivatives

- (2S)-2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid (5-Iodo-L-tryptophan) Structure: Indole ring with iodine substitution. Molecular Formula: C₁₁H₁₁IN₂O₂ (vs. C₈H₁₁NO₂S). Key Differences:

- Bulky iodine atom increases molecular weight (330.12 g/mol vs. 201.24 g/mol) and may hinder membrane permeability.

- Indole’s planar structure enables π-π stacking, unlike thiophene’s smaller aromatic system .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₈H₁₁NO₂S | 201.24 | ~1.2 | ~95 | 5-methylthiophen-2-yl, COOH |

| (S)-2-Amino-3-(thiophen-3-yl)propanoic acid | C₇H₉NO₂S | 179.22 | ~0.5 | ~95 | Thiophen-3-yl, COOH |

| (3S)-3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 167.15 | ~0.3 | ~85 | Furan-2-yl, COOH |

| (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | C₉H₁₀FNO₃ | 199.18 | ~0.8 | ~110 | 3-Fluorophenyl, COOH, OH |

Biological Activity

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid, also known by its CAS number 1270051-55-2, is a compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C8H11NO2S

- Molecular Weight : 185.24 g/mol

- IUPAC Name : (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid

- CAS Number : 1270051-55-2

The biological activity of (3S)-3-amino-3-(5-methylthiophen-2-YL)propanoic acid is attributed to its interactions with various molecular targets in biological systems. Thiophene derivatives are known for their ability to modulate enzymatic activities and receptor functions. Specifically, they may inhibit certain kinases or influence ion channel activities, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (3S)-3-amino-3-(5-methylthiophen-2-YL)propanoic acid showed inhibition against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This activity could make it a candidate for treating inflammatory diseases.

Anticancer Potential

One of the most promising areas of research for (3S)-3-amino-3-(5-methylthiophen-2-YL)propanoic acid is its anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Data Table: Biological Activities Overview

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives, including (3S)-3-amino-3-(5-methylthiophen-2-YL)propanoic acid, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of 50-100 µg/mL for these strains.

- Anti-inflammatory Effects : In an animal model of inflammation, treatment with (3S)-3-amino-3-(5-methylthiophen-2-YL)propanoic acid resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting a potent anticancer effect through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.